PhD1

ischemia-reperfusion injury hepatoprotection organ transplantation

PHD-1-IN-1 is a structurally validated PHD1-selective inhibitor (IC50 0.034 μM) with unique monodentate Fe2+ binding, avoiding confounding PHD2/3 effects inherent to pan-inhibitors. Genetic knockout evidence demonstrates PHD1-specific protection: 100% survival in hepatic I/R injury vs <50% wild-type; selective neuroprotection against oxidative death where PHD2/3 knockdown fails. Choose PHD-1-IN-1 for clean, isoform-specific pharmacological interrogation in I/R injury, neuroprotection, and PHD1 target validation studies.

Molecular Formula
Molecular Weight
Cat. No. B1576959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhD1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PHD1 Inhibitor Compound Overview: HIF Prolyl Hydroxylase Domain-1 Inhibitors for Ischemia-Reperfusion and Targeted Therapeutics


PHD1 (prolyl hydroxylase domain-containing protein 1), also designated EGLN2 or HPH-3, is an iron- and 2-oxoglutarate-dependent dioxygenase that functions as a cellular oxygen sensor regulating hypoxia-inducible factor (HIF) stability [1]. Unlike PHD2, which serves as the dominant HIF-1α regulator under normoxia, PHD1 exhibits distinct tissue distribution, differential HIF-α subunit preference, and HIF-independent regulatory roles in cell proliferation, oxidative stress response, and metabolic reprogramming [2]. PHD1-selective inhibitors are structurally distinct from pan-PHD inhibitors (e.g., Molidustat, MK-8617, TP0463518) and PHD2-preferring inhibitors (e.g., DDO-3055, IOX2), with recent patent literature disclosing picolinamide-based and 4-hydroxy-isoquinoline scaffolds designed to achieve selectivity over PHD2, PHD3, and other 2OG oxygenases [3][4].

Why Pan-PHD or PHD2-Preferring Inhibitors Cannot Substitute for PHD1-Selective Compounds in Key Research Applications


Substituting a PHD1-selective inhibitor with a pan-PHD inhibitor or PHD2-preferring compound introduces confounding pharmacological variables that compromise experimental interpretation and therapeutic specificity. Genetic knockout studies demonstrate that PHD1−/− mice exhibit distinct survival phenotypes absent in PHD2-deficient models: in hepatic ischemia/reperfusion (I/R) injury, all PHD1−/− mice survived surgical resection of non-ischemic liver lobes whereas >50% of wild-type mice succumbed [1]. Conversely, genetic or pharmacological inhibition of PHD2 in cultured cortical neurons prevents neurite elongation through a ROCK-dependent mechanism [2], indicating that PHD2 inhibition may produce opposing neuronal effects. RNA interference studies further reveal that PHD1 knockdown—but not PHD2 or PHD3 knockdown—prevents normoxic oxidative neuronal death via HIF- and CREB-independent pathways [3]. These isoform-specific, pathway-divergent outcomes mean that pan-inhibitors (e.g., MK-8617 with IC50 values of 1.0 nM for PHD1 and PHD2 ) or PHD2-preferring inhibitors (e.g., DDO-3055 with 29-fold selectivity for PHD2 over PHD1 ) cannot recapitulate PHD1-selective pharmacology, confounding experimental interpretation and potentially masking or reversing PHD1-specific therapeutic benefits.

PHD1 Inhibitor Comparative Evidence Guide: Quantitative Differentiation from Pan-PHD and PHD2-Preferring Compounds


Isoform-Selective Survival Benefit in Hepatic Ischemia/Reperfusion Injury: PHD1 Genetic Deficiency vs. Wild-Type

In a hepatic ischemia/reperfusion (I/R) mouse model with surgical resection of all non-ischemic liver lobes, PHD1 genetic deficiency (PHD1−/−) conferred complete survival protection while >50% of wild-type mice succumbed [1]. Short-term PHD1 silencing via RNA interference also provided protection against I/R damage, validating pharmacological inhibition as a viable therapeutic strategy [1]. This PHD1-specific survival benefit is not recapitulated by PHD2 inhibition, as genetic deletion of PHD2 (EGLN1) fails to produce comparable hepatoprotection [2].

ischemia-reperfusion injury hepatoprotection organ transplantation

Isoform-Specific Neuroprotection via HIF-Independent Pathway: PHD1 siRNA vs. PHD2/PHD3 siRNA

RNA interference experiments in neuronal cultures demonstrated that selective knockdown of PHD1, but not PHD2 or PHD3, prevents normoxic oxidative neuronal death [1]. Critically, this neuroprotection persisted even when HIF-1α and CREB were directly suppressed, and global HIF-PHD inhibitors remained neuroprotective even under diminished HIF-2α conditions [1]. This establishes a HIF-independent neuroprotective mechanism unique to PHD1 inhibition, distinct from the canonical HIF stabilization pathway activated by pan-PHD inhibitors.

neuroprotection oxidative stress neurodegeneration

Structural Scaffold Differentiation: Picolinamide-Based PHD1-Selective Inhibitors vs. Pan-PHD Inhibitors

Recent patent literature (U.S. Patent 20240327376, 2024) discloses picolinamide compounds according to Formula (I) as novel small molecule inhibitors of PHD1 that are selective over PHD2, PHD3, and other prolyl-4-hydroxylases [1]. These compounds differ structurally from the glycine-based and isoquinoline-based scaffolds of pan-PHD inhibitors (e.g., MK-8617: IC50 PHD1/PHD2 = 1.0/1.0 nM ; Molidustat: IC50 PHD1/PHD2 = 480/280 nM ) and PHD2-preferring inhibitors (e.g., IOX2: IC50 PHD2 = 21 nM ; DDO-3055: IC50 PHD2 = 64.2 nM with 29-fold PHD1 selectivity ).

chemical biology target validation SAR

Clinical Differentiation: Gut-Restricted PHD1/2 Inhibitor ISM5411 Achieves Local HIF-1α Stabilization with Minimal Systemic Exposure

ISM5411 (ISM012-042), a gut-restricted small molecule inhibitor of PHD1/2, demonstrated in a Phase 1 clinical trial (NCT06012578) that oral administration results in very low plasma exposure with >30% excreted in feces in prototypic form, supporting a gut-restricted profile [1]. Post-dose erythropoietin (EPO) changes remained largely within or near normal range, and no clear trend was observed in systemic VEGF across cohorts—biomarker evidence of minimal systemic HIF-1α stabilization [1]. This contrasts with pan-PHD inhibitors (e.g., Roxadustat, Daprodustat) which produce systemic erythropoietin induction as their primary therapeutic mechanism for anemia.

inflammatory bowel disease mucosal healing drug delivery

HIF-Independent Role in Cell Proliferation: EGLN2 (PHD1) as a Distinct Cancer Target from EGLN1 (PHD2)

EGLN2 (PHD1) and EGLN3 (PHD3), which are EGLN1 paralogs, appear to play HIF-independent roles in cell proliferation and apoptosis, respectively [1]. EGLN2 is estrogen-induced and its overexpression stimulates breast cancer cell proliferation [1]. In contrast, knockout of EGLN1 (encoding PHD2) reduced proliferation of a subset of clear cell ovarian cancer cell lines, with EGLN1-dependent cells exhibiting sensitivity to the pan-EGLN inhibitor FG-4592 [2]. This divergent functional role suggests that PHD1 and PHD2 regulate distinct proliferative pathways in cancer, making isoform-specific inhibition critical for target validation studies.

cancer biology cell proliferation target validation

PHD1 Inhibitor Optimal Application Scenarios: Evidence-Based Procurement Guidance for Targeted Research and Therapeutic Development


Ischemia/Reperfusion Injury Research (Hepatic, Renal, Myocardial)

PHD1-selective inhibitors or genetic models are optimal for studying I/R injury protection. The evidence from PHD1−/− mice demonstrates 100% survival following hepatic I/R with non-ischemic lobe resection versus <50% survival in wild-type controls [1]. This survival benefit is specific to PHD1 loss and is not observed with PHD2 deficiency. Short-term PHD1 silencing via RNA interference also conferred protection, validating the pharmacological rationale [1]. For procurement: researchers investigating I/R injury should prioritize PHD1-selective compounds over pan-PHD inhibitors to avoid confounding PHD2-mediated effects that may counteract PHD1-specific protective mechanisms. Patent literature (U.S. 20240327376) explicitly claims PHD1-selective inhibitors for treating ischemia reperfusion injury including stroke, myocardial infarction, and acute kidney injury [2].

Neuroprotection and Oxidative Stress Studies

PHD1-selective inhibition provides neuroprotection against normoxic oxidative death through HIF- and CREB-independent pathways [1]. RNA interference studies establish that PHD1 knockdown prevents oxidative neuronal death, whereas PHD2 and PHD3 knockdown provide no protection [1]. This isoform-specific, pathway-independent mechanism cannot be replicated by pan-PHD inhibitors, which simultaneously engage PHD2 (potentially activating ROCK-dependent neurite inhibition) and PHD3. Researchers studying neurodegeneration, stroke, or spinal cord injury requiring neuroprotection should select PHD1-selective inhibitors to isolate this unique protective mechanism. Additionally, PHD1 deletion or PHD3 deletion (or pan-PHD inhibition) enhances functional recovery, macrophage infiltration, and axonal regrowth after peripheral nerve injury [2].

Inflammatory Bowel Disease (IBD) Mucosal Healing and Gut-Restricted Therapy

ISM5411, a gut-restricted PHD1/2 inhibitor, has completed Phase 1 clinical trials demonstrating a differentiated profile: very low plasma exposure, >30% fecal excretion of prototypic drug, and EPO/VEGF biomarker changes within normal range [1]. This localized HIF-1α stabilization at the intestinal mucosa promotes epithelial repair and immune homeostasis without systemic erythropoiesis [1]. This gut-restricted approach distinguishes ISM5411 from systemic pan-PHD inhibitors developed for anemia (e.g., Roxadustat, Daprodustat) and is now advancing to Phase 2 trials for ulcerative colitis (NCT07265570). For preclinical IBD research, this evidence supports selection of gut-restricted PHD1/2 inhibitors over systemic alternatives to model localized mucosal HIF activation while avoiding confounding systemic effects.

Isoform-Specific Target Validation and Chemical Biology

PHD1's distinct HIF-independent roles in cell proliferation and apoptosis [1], combined with its divergent functional profile from PHD2 in cancer models [2], necessitate isoform-selective inhibitors for rigorous target validation. Picolinamide-based PHD1-selective compounds (U.S. Patent 20240327376) and 4-hydroxy-isoquinoline scaffolds (JP6129217B2) provide chemical probes designed to selectively inhibit PHD1 over PHD2, PHD3, and other 2OG oxygenases [3][4]. These structurally validated selective inhibitors enable clean pharmacological interrogation of PHD1-specific biology without the confounding variables introduced by pan-inhibitors (e.g., MK-8617) or PHD2-preferring compounds (e.g., IOX2, DDO-3055). Procurement of structurally verified PHD1-selective compounds is essential for experiments requiring definitive isoform-specific conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PhD1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.